3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE
Overview
Description
3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE is a complex organic compound that features a furan ring, an amide linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the furan-2-amido phenyl intermediate. This intermediate is then reacted with 2-chloro-5-(diethylsulfamoyl)benzoic acid under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts for coupling reactions and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid derivatives
- 2-Chloro-5-(diethylsulfamoyl)benzoic acid derivatives
- Amide-linked benzoates
Uniqueness
What sets 3-(FURAN-2-AMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[3-(furan-2-carbonylamino)phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-3-25(4-2)32(28,29)17-10-11-19(23)18(14-17)22(27)31-16-8-5-7-15(13-16)24-21(26)20-9-6-12-30-20/h5-14H,3-4H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKZPDQPXRXEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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